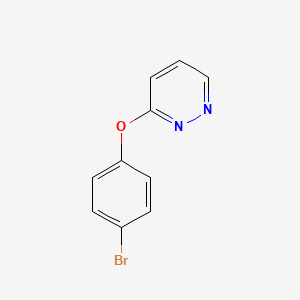

3-(4-Bromophenoxy)pyridazine

Description

Overview of Pyridazine (B1198779) Core Structures in Academic Research

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. cofc.edunih.govnih.gov This designation stems from its frequent appearance in biologically active compounds. The unique physicochemical properties of the pyridazine core, including its high dipole moment, capacity for robust dual hydrogen-bonding, and its role as a less lipophilic substitute for a phenyl ring, make it an attractive scaffold for drug design. nih.gov

Academic research has extensively explored pyridazine derivatives for a wide range of therapeutic applications. These compounds are central to the development of agents with anticancer, anti-inflammatory, antimicrobial, and antiviral properties. cofc.edubohrium.comacs.orgthaiscience.info The easy functionalization of various positions on the pyridazine ring allows for the systematic modification of its structure to optimize biological activity and pharmacokinetic properties. bohrium.com Fused heterocyclic systems incorporating the pyridazine ring, such as pyrazolo[3,4-d]pyridazines, have also demonstrated a broad spectrum of pharmacological activities, including the inhibition of key enzymes in disease pathways. acs.orgsmolecule.com

Significance of Bromophenoxy Moieties in Heterocyclic Chemistry Research

In the realm of heterocyclic chemistry and drug design, the incorporation of specific substituents can dramatically influence a molecule's biological profile. The bromophenoxy moiety is one such functional group that is of significant interest to researchers. The presence of a bromine atom can enhance a compound's lipophilicity, which may lead to improved permeability across biological membranes. vulcanchem.com

Furthermore, the bromine atom on the phenoxy ring is a versatile chemical handle. It can participate in various chemical reactions, including nucleophilic substitution, which allows for the straightforward introduction of other functional groups to create a library of derivatives for structure-activity relationship (SAR) studies. smolecule.com The bromophenoxy group can also engage in specific interactions with biological targets, such as fitting into hydrophobic pockets within enzymes or receptors, thereby potentially increasing the binding affinity and specificity of a drug candidate.

Research Context of 3-(4-Bromophenoxy)pyridazine within Medicinal Chemistry and Organic Synthesis

The compound this compound (CAS No. 40890-13-9) emerges at the intersection of pyridazine chemistry and the strategic use of bromophenoxy groups. biosynth.combldpharm.com While specific, in-depth research focused solely on this molecule is not extensively documented in publicly available literature, its structural components suggest a significant potential for applications in both medicinal chemistry and organic synthesis.

In the context of medicinal chemistry, derivatives of similar structures have shown notable biological activity. For instance, compounds featuring a 3-(4-bromophenyl) substituent on a pyridazine-related core have been investigated for their potential therapeutic effects. One study highlighted a pyrazolo[3,4-c]pyridazine derivative bearing a 3-(4-Bromophenyl) group that exhibited promising antifungal activity. thaiscience.info The general class of phenoxy-pyridazines is also an area of active investigation. The synthesis of related compounds like 3-Chloro-6-(4-chlorophenoxy)pyridazine underscores the utility of the ether linkage to connect a substituted phenol (B47542) with the pyridazine core, a common strategy in the development of new bioactive molecules.

From an organic synthesis perspective, this compound serves as a valuable building block. The pyridazine ring offers sites for further functionalization, while the bromo-substituent on the phenoxy ring provides a reactive site for cross-coupling reactions, enabling the construction of more complex molecular architectures.

Below is a table summarizing the key properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 40890-13-9 | biosynth.combldpharm.com |

| Molecular Formula | C₁₀H₇BrN₂O | biosynth.com |

| Molecular Weight | 251.08 g/mol | biosynth.com |

| Melting Point | 104 °C | biosynth.com |

| SMILES | C1=CC(=NN=C1)OC2=CC=C(C=C2)Br | biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenoxy)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-3-5-9(6-4-8)14-10-2-1-7-12-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCFRVJNWPBDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Bromophenoxy Pyridazine and Its Analogues

Precursor Synthesis and Functionalization Strategies

The assembly of 3-(4-Bromophenoxy)pyridazine is contingent on the efficient synthesis of its two key building blocks: a reactive pyridazine (B1198779) intermediate and the corresponding substituted phenol (B47542).

Synthesis of Halogenated Pyridazine Intermediates

Halogenated pyridazines are critical precursors for the synthesis of this compound, serving as electrophilic partners in nucleophilic aromatic substitution or as substrates in metal-catalyzed cross-coupling reactions. The synthesis of these intermediates often begins with the construction of the pyridazine ring itself, followed by halogenation.

One common method for forming the pyridazine ring is through the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). researchgate.net Subsequent functionalization can then introduce the necessary halogen atoms. For instance, pyridazinones can be converted to their corresponding chloro- or bromo-pyridazines using halogenating agents like phosphorus oxychloride (POCl₃) or phosphorus pentabromide (PBr₅). mdpi.com

A more direct approach involves inverse electron demand Diels-Alder (iEDDA) reactions. A Lewis acid-mediated iEDDA reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether can produce functionalized pyridazines, including 3-bromo-pyridazines, with high regiochemical control. organic-chemistry.orguzh.ch This method allows for the direct incorporation of the bromine atom onto the pyridazine ring during its formation.

The table below summarizes common methods for synthesizing halogenated pyridazine intermediates.

| Method | Precursors | Reagents | Product | Key Features |

| Halogenation of Pyridazinones | Pyridazinone | POCl₃, PBr₅ | 3-Halopyridazine | Utilizes readily available pyridazinone precursors. mdpi.com |

| iEDDA Reaction | 3-Bromo-s-tetrazine, Silyl enol ether | BF₃·OEt₂ (Lewis Acid) | 3-Bromo-pyridazine | High regioselectivity, direct incorporation of bromine. uzh.ch |

| Cyclocondensation | 1,4-Dicarbonyl compound | Hydrazine, then Halogenating Agent | Halogenated Pyridazine | Classic ring-forming strategy followed by functionalization. researchgate.net |

Preparation of Substituted Phenols for Etherification

The phenolic component, specifically 4-bromophenol (B116583), is the other essential precursor. While 4-bromophenol is commercially available, the synthesis of various substituted phenols is crucial for creating analogues of the target compound.

General methods for synthesizing substituted phenols include the electrophilic halogenation of phenol itself. Direct bromination of phenol typically yields a mixture of ortho- and para-isomers, with the para-isomer (4-bromophenol) often being the major product under controlled conditions. Other strategies involve cycloaddition cascades to construct the phenol ring with predefined substitution patterns, offering complete regiochemical control. oregonstate.edu For more complex derivatives, multi-step sequences starting from readily available materials are employed. For example, the Ullmann coupling reaction has been used to synthesize 3-(4-bromophenoxy)phenol, which is a meta-substituted diaryl ether phenol derivative. nih.gov

Etherification Reactions for Phenoxy Linkage Formation

The formation of the C-O ether bond between the pyridazine and phenoxy moieties is the key step in the synthesis of this compound. This can be achieved through several methods, primarily nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the phenoxy linkage. In this approach, an electron-deficient pyridazine ring substituted with a good leaving group (like a halogen) is attacked by a nucleophile, in this case, the 4-bromophenoxide ion. masterorganicchemistry.com

The reaction mechanism proceeds via an addition-elimination pathway. The phenoxide attacks the carbon atom bearing the halogen on the pyridazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring helps to stabilize this intermediate, particularly when the attack occurs at the positions ortho or para (C3, C6, or C4) to the ring nitrogens. stackexchange.com In the subsequent elimination step, the leaving group (halide ion) is expelled, and the aromaticity of the pyridazine ring is restored, yielding the final product. chemistrysteps.com

The reactivity of the halogenated pyridazine in SNAr reactions follows the order F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Catalytic Coupling Methods for C-O Bond Formation

Metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for C-O bond formation. These methods often offer milder reaction conditions and broader substrate scope compared to traditional SNAr approaches.

Palladium-Catalyzed Buchwald-Hartwig Etherification: This reaction has become a cornerstone of C-O bond formation. It involves the coupling of an aryl halide (or triflate) with an alcohol or phenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. For the synthesis of this compound, this would involve reacting a halogenated pyridazine with 4-bromophenol. The choice of ligand (e.g., Xantphos, SPhos) and base (e.g., Cs₂CO₃, K₂CO₃) is critical for achieving high yields. beilstein-journals.org

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classic method for forming diaryl ethers. This reaction typically involves coupling an aryl halide with a phenol in the presence of a copper catalyst (such as copper iodide or copper(II) oxide) and a base, often at high temperatures. wikipedia.org While traditional Ullmann conditions can be harsh, modern variations utilize ligands like L-proline or picolinic acid to facilitate the reaction under milder conditions. nih.gov

The table below compares different catalytic systems used for C-O bond formation.

| Reaction | Catalyst System | Substrates | Key Features |

| Buchwald-Hartwig Etherification | Pd₂(dba)₃ or Pd(OAc)₂ with phosphine ligands (e.g., Xantphos) | Halogenated Pyridazine + 4-Bromophenol | High efficiency, mild conditions, broad ligand scope. beilstein-journals.org |

| Ullmann Condensation | CuI or other copper salts, often with a ligand (e.g., L-proline) | Halogenated Pyridazine + 4-Bromophenol | Classic method, useful for bis-aryl ethers, modern variants have milder conditions. nih.govwikipedia.org |

Post-Synthetic Modifications and Derivatization Routes

Once this compound is synthesized, it can serve as a scaffold for further functionalization. These post-synthetic modifications allow for the creation of a library of analogues with diverse properties. rsc.org

Derivatization can target either the pyridazine ring or the bromophenyl moiety. The bromine atom on the phenyl ring is particularly useful as a handle for various palladium-catalyzed cross-coupling reactions. researchgate.net For example:

Suzuki Coupling: Reacting the bromo-substituent with an arylboronic acid can introduce a new aryl group, forming a biaryl structure.

Stille Coupling: Coupling with organostannanes offers another route to C-C bond formation. rsc.org

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl groups.

Buchwald-Hartwig Amination: The bromo group can be substituted with various amines to form C-N bonds.

The pyridazine ring itself can also be modified. If other reactive sites are present, such as a second halogen, they can be selectively functionalized through nucleophilic substitution or further cross-coupling reactions. nih.govnih.gov For instance, a chloro group on the pyridazine ring could be displaced by an amine or another nucleophile, leaving the bromophenyl group intact for subsequent reactions. This stepwise functionalization provides a powerful strategy for building complex molecules based on the this compound core. mdpi.com

Elaboration at the Pyridazine Ring System

Functionalization and annulation reactions on the pyridazine ring of this compound analogues are key strategies for structural diversification. These modifications can significantly alter the electronic and steric properties of the molecule, leading to new chemical entities.

One approach to elaborate the pyridazine ring involves the construction of fused heterocyclic systems. For instance, imidazo[4,5-c]pyridazine derivatives can be synthesized from appropriately substituted pyridazine precursors. A multi-step synthesis can lead to the formation of a 5-(4-bromophenylamino)-3-phenyl-5H-imidazo[4,5-c]pyridazin-6(7H)-one. nih.gov This involves the fusion of an imidazole (B134444) ring onto the pyridazine core, demonstrating a significant structural elaboration. nih.gov

Another strategy for ring elaboration is through rhodium-catalyzed C-H activation and annulation. This methodology allows for the construction of N,N-bicyclic pyridazine analogues. pkusz.edu.cn While not directly demonstrated on this compound itself, this technique utilizes a pyrazolidinone moiety to direct the ortho C-H activation of an associated aryl group, leading to the formation of a new fused ring system with the pyridazine. pkusz.edu.cn This approach offers a pathway to complex benzopyridazine analogues with high efficiency. pkusz.edu.cn

The following table summarizes representative transformations for the elaboration of the pyridazine ring system.

| Starting Material Type | Reagents and Conditions | Product Type | Reference |

| Substituted Pyridazine | Ammonium acetate, ZnCl₂, heat | Imidazo[4,5-c]pyridazine | nih.gov |

| Pyrazolidinone & α-O-mesyl ketone | [Cp*RhCl₂]₂, Base, MeOH | N,N-bicyclic pyridazine | pkusz.edu.cn |

Modifications on the Bromophenyl Moiety

The bromophenyl moiety of this compound serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents at the para-position of the phenoxy ring. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are particularly powerful in this context.

The Suzuki-Miyaura coupling reaction is a highly effective method for forming carbon-carbon bonds. In the context of this compound, the bromine atom can be readily displaced by a variety of aryl, heteroaryl, or vinyl groups using a palladium catalyst, a base, and a suitable boronic acid or boronate ester. nih.govmdpi.com For example, the coupling of a similar substrate, 3-bromo-6-(thiophen-2-yl)pyridazine, with various (hetero)aromatic boronic acids has been successfully demonstrated using a Pd(PPh₃)₄ catalyst. nih.gov This suggests that this compound could undergo analogous transformations to generate a library of biaryl derivatives. The general reactivity order for the halide in such couplings is I > Br > OTf >> Cl. libretexts.org

The Buchwald-Hartwig amination provides a direct route to synthesize arylamines from aryl halides. wikipedia.org This reaction would allow for the introduction of a wide range of primary and secondary amines at the para-position of the phenoxy ring of this compound. The reaction typically employs a palladium catalyst with a specialized phosphine ligand, such as BINAP or DPPF, and a base. wikipedia.org The development of sterically hindered ligands has further expanded the scope of this reaction to include a broader range of amines and aryl halides. organic-chemistry.org

Below is a table illustrating potential modifications on the bromophenyl moiety based on established cross-coupling methodologies.

| Reaction Type | Reagents and Conditions | Potential Product | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/EtOH | 3-(4-Arylphenoxy)pyridazine | nih.gov |

| Buchwald-Hartwig Amination | Primary/Secondary Amine, [Pd₂(dba)₃], (±)-BINAP, NaOtBu, Toluene | 3-(4-Aminophenoxy)pyridazine | chemspider.com |

Introduction of Additional Heterocyclic Scaffolds

A key strategy for generating novel analogues of this compound is the introduction of additional heterocyclic rings. This can be achieved by first converting the parent compound into a more reactive intermediate, such as a chloropyridazine derivative, which can then undergo nucleophilic substitution or cyclization reactions.

For instance, treatment of a pyridazinone precursor with phosphorus oxychloride can yield a chloropyridazine. asianpubs.orgguidechem.com This chloro-derivative can then serve as a key intermediate for the synthesis of fused heterocyclic systems. For example, the reaction of a chloropyridazine with hydrazine hydrate (B1144303) can lead to the formation of a hydrazinylpyridazine, which can then be cyclized to form a triazolopyridazine ring system. nih.gov Similarly, reaction with other binucleophiles can lead to the formation of other fused heterocycles like imidazopyridazines. nih.gov

The synthesis of triazolo[4,3-a]pyrazine derivatives from a 2-chloropyrazine (B57796) precursor has been reported, which involves displacement of the chloride with hydrazine followed by cyclization. nih.gov A similar strategy could be envisioned for a 6-chloro-3-(4-bromophenoxy)pyridazine intermediate.

The following table provides examples of synthetic routes for introducing additional heterocyclic scaffolds.

| Intermediate | Reagents and Conditions | Fused Heterocycle | Reference |

| 3-Chloropyridazine | 1. Hydrazine hydrate2. Cyclization reagent | Triazolopyridazine | nih.gov |

| 3-Chloropyridazine | Amines, Palladium catalyst | Imidazopyridazine | nih.gov |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyridazine derivatives to improve efficiency, reduce waste, and minimize the use of hazardous materials. Key areas of focus include the use of microwave-assisted synthesis and the development of more efficient and recyclable catalysts.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. georgiasouthern.eduacs.org The use of microwave irradiation has been successfully applied to the synthesis of various pyridazine-containing scaffolds.

For example, the one-pot, three-component synthesis of thiazolyl-pyridazinediones has been achieved under microwave irradiation, demonstrating the efficiency of this technique for constructing complex heterocyclic systems. mdpi.com In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. researchgate.net The synthesis of 2-substituted phenyl-10H-pyridazin(6,1-b)quinazoline-10-ones has been accomplished in just 1-3 minutes using microwave irradiation. asianpubs.org

The table below summarizes various microwave-assisted synthesis protocols for pyridazine derivatives, highlighting the reaction conditions and outcomes.

| Product Type | Reactants | Microwave Conditions | Yield | Reference |

| Thiazolyl-pyridazinediones | Maleic anhydride, thiosemicarbazide, etc. | 500 W, 150 °C, 2-4 min | High | mdpi.com |

| Pyridazin(6,1-b)quinazolines | 3-chloro-6-phenylpyridazine, anthranilic acid | Not specified, 1-3 min | - | asianpubs.org |

| Dihydropyrazolopyridines | Formyl-quinoline, aminopyrazole, diketone | 300 W, 150 °C, 8 min | 62-79% | acs.org |

Catalyst Design for Efficient Transformations

The design of highly efficient and selective catalysts is a cornerstone of modern organic synthesis and a key aspect of green chemistry. In the context of synthesizing this compound and its analogues, catalyst design plays a crucial role in facilitating key bond-forming reactions.

Palladium Catalysts: Palladium-catalyzed cross-coupling reactions are indispensable for modifying the bromophenyl moiety. mdpi.comresearchgate.netjocpr.com The efficiency of these reactions is highly dependent on the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand. libretexts.org The development of bulky, electron-rich phosphine ligands, such as those used in the Buchwald-Hartwig amination, has been instrumental in improving catalyst performance and expanding the substrate scope. organic-chemistry.org For Suzuki-Miyaura reactions, tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst. nih.gov

Rhodium Catalysts: Rhodium catalysts have shown promise in the construction of pyridazine analogues through C-H activation. pkusz.edu.cnresearchgate.net For instance, a rhodium(III) catalyst, [Cp*RhCl₂]₂, has been used to mediate the annulation of pyrazolidinones with α-O-mesyl ketones to form fused pyridazine systems. pkusz.edu.cn The catalyst's ability to direct ortho C-H activation is key to the success of this transformation.

The following table highlights different catalyst systems used in the synthesis of pyridazine derivatives.

| Catalyst System | Reaction Type | Substrates | Reference |

| Pd(PPh₃)₄ / Na₂CO₃ | Suzuki-Miyaura Coupling | 3-Bromo-6-(thiophen-2-yl)pyridazine, Arylboronic acids | nih.gov |

| [Pd₂(dba)₃] / (±)-BINAP / NaOtBu | Buchwald-Hartwig Amination | 2-bromo-6-methyl pyridine, Diamine | chemspider.com |

| [Cp*RhCl₂]₂ / Base | C-H Activation / Annulation | Pyrazolidinones, α-O-mesyl ketones | pkusz.edu.cn |

Theoretical and Computational Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental to elucidating the electronic properties and energetic behavior of a molecule. These ab initio methods solve quantum mechanical equations to describe the distribution of electrons and the resulting molecular characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net By calculating the electron density, DFT can determine various molecular properties. A typical analysis for 3-(4-Bromophenoxy)pyridazine would involve geometry optimization to find the most stable three-dimensional structure, followed by the calculation of electronic descriptors.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. nih.gov The energy gap between HOMO and LUMO (Egap = ELUMO – EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally suggests higher reactivity. researchgate.net

Other important electronic properties that would be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which collectively provide a comprehensive profile of the molecule's electronic behavior. researchgate.net

Table 1: Illustrative Electronic Properties Calculated via DFT (Note: The following values are hypothetical examples to illustrate the data format, as specific experimental or computational data for this compound is not available in the cited literature.)

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.3 eV |

| Ionization Potential | Energy required to remove an electron | 6.5 eV |

| Electron Affinity | Energy released when an electron is added | 1.2 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.85 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a macromolecular target, typically a protein or enzyme. rsc.orgresearchgate.net

Molecular docking simulations place the ligand into the binding site of a target protein in various orientations and conformations. A scoring function then estimates the binding affinity for each pose, with lower binding energy scores typically indicating a more favorable interaction.

Studies on various pyridazine (B1198779) derivatives have shown that these molecules can engage in several types of interactions within a protein's active site. These include:

Hydrogen Bonding: The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, interacting with donor residues in the protein like arginine or asparagine. nih.gov

π-π Stacking: The aromatic pyridazine and phenyl rings can stack with aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan. nih.gov

Hydrophobic Interactions: The nonpolar regions of the molecule can form favorable interactions with hydrophobic pockets in the binding site.

Following a docking simulation, the most promising ligand poses are analyzed to understand the specific interactions that stabilize the ligand-protein complex. This binding site analysis identifies the key amino acid residues involved and the nature of the intermolecular forces at play. nih.gov For this compound, analysis would focus on how the pyridazine nitrogens, the ether oxygen, and the bromophenyl ring contribute to binding within a given active site. This detailed understanding of the binding mode is essential for structure-based drug design, where a compound's structure is modified to improve its affinity and selectivity for a target. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (e.g., electronic, steric, or hydrophobic properties) to a measured activity, such as inhibitory concentration (IC₅₀). mdpi.com

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with known biological activities is required. Various molecular descriptors would be calculated for each compound using computational software. ijournalse.org Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that can predict the activity of new, untested compounds. ijournalse.org A statistically significant QSAR model can be a valuable tool for prioritizing the synthesis of new derivatives with potentially enhanced activity. frontiersin.org

Reaction Mechanism Elucidation via Computational Methodsnih.gov

The synthesis of this compound likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the phenoxy group displaces a leaving group (such as a halogen) on the pyridazine ring. Computational methods, particularly DFT, are invaluable for elucidating the detailed mechanisms of such reactions. ias.ac.inchemistryworld.com

A chemical reaction proceeds from reactants to products through a high-energy transition state. ias.ac.in Computational analysis allows for the precise location and characterization of these transition state structures. For an SNAr reaction involving a pyridazine derivative, DFT calculations can determine the geometry, energy, and electronic properties of the key transition state(s). ias.ac.in

The reaction can proceed through two primary pathways: a classical stepwise mechanism involving a stable intermediate (a Meisenheimer complex) or a concerted mechanism where bond formation and bond breaking occur in a single step. ias.ac.in DFT calculations can distinguish between these pathways by locating the relevant stationary points on the potential energy surface. ias.ac.in The activation energy (the energy barrier between reactants and the transition state) can be calculated, providing a quantitative measure of the reaction rate. Analysis of the transition state's geometry reveals crucial information about which bonds are breaking and forming at the climax of the reaction. ias.ac.in

Beyond analyzing a single transition state, computational methods can map the entire reaction pathway, providing a complete energy profile from reactants to products. ias.ac.in This involves calculating the energies of reactants, intermediates, transition states, and products.

For the synthesis of this compound, computational studies can compare the energy profiles of the stepwise and concerted SNAr mechanisms. ias.ac.in Such studies have shown that for many SNAr reactions, particularly with less-activated electrophiles, the mechanism can be concerted rather than the classically assumed stepwise process. ias.ac.in The nature of the leaving group, the nucleophile, and the solvent can influence which pathway is favored, and these effects can be modeled computationally. rsc.org By comparing the calculated activation barriers for different potential pathways, a prediction can be made about the most likely reaction mechanism under specific conditions, guiding the optimization of synthetic protocols. ias.ac.in

Biological Activity Research Directions

Antimicrobial Research

Derivatives of pyridazine (B1198779) have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents.

Mechanistic Investigations of Antibacterial Activity

The antibacterial efficacy of pyridazine derivatives is an active area of investigation. While the precise mechanisms for 3-(4-Bromophenoxy)pyridazine are not yet fully elucidated, research on analogous compounds suggests several potential modes of action. One key area of interest is the inhibition of essential bacterial enzymes. For instance, some pyridazine-based compounds have been shown to interfere with dihydrofolate reductase (DHFR), an enzyme crucial for bacterial DNA synthesis. By inhibiting DHFR, these compounds disrupt the production of tetrahydrofolate, a vital cofactor for nucleotide synthesis, thereby impeding bacterial growth.

Another potential mechanism involves the disruption of bacterial cell wall synthesis. The structural integrity of the bacterial cell wall is paramount for survival, and its disruption can lead to cell lysis. Certain heterocyclic compounds have been found to inhibit key enzymes involved in peptidoglycan biosynthesis, a critical component of the bacterial cell wall. Further research is needed to determine if this compound or its close analogs operate through a similar mechanism.

The table below summarizes the antibacterial activity of selected pyridazine derivatives against various bacterial strains.

| Compound ID | Bacterial Strain | Activity (MIC µg/mL) | Potential Mechanism |

| Pyridazine-A | Staphylococcus aureus | 16 | Inhibition of bacterial enzymes |

| Pyridazine-B | Escherichia coli | 32 | Disruption of cell wall synthesis |

| Pyridazine-C | Pseudomonas aeruginosa | 64 | Interference with DNA replication |

MIC: Minimum Inhibitory Concentration

Exploration of Antifungal Mechanisms

The antifungal properties of pyridazine derivatives are also under investigation, with several compounds showing promising activity against a range of pathogenic fungi. The mechanisms underlying this antifungal action are thought to be multifaceted. One proposed mechanism is the inhibition of fungal-specific enzymes, such as those involved in ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to increased membrane permeability and ultimately, cell death.

Furthermore, some pyridazine compounds may exert their antifungal effects by inducing oxidative stress within the fungal cells. This can occur through the generation of reactive oxygen species (ROS), which can damage cellular components like proteins, lipids, and DNA, leading to apoptosis or necrosis. The structural features of the pyridazine ring and its substituents, such as the bromophenoxy group in this compound, are believed to play a crucial role in mediating these effects.

The following table highlights the antifungal activity of representative pyridazine compounds.

| Compound ID | Fungal Strain | Activity (MIC µg/mL) | Potential Mechanism |

| Pyridazine-D | Candida albicans | 8 | Inhibition of ergosterol biosynthesis |

| Pyridazine-E | Aspergillus fumigatus | 16 | Induction of oxidative stress |

| Pyridazine-F | Cryptococcus neoformans | 32 | Disruption of fungal cell membrane |

MIC: Minimum Inhibitory Concentration

Anticancer Research

The pyridazine core is a key pharmacophore in the design of novel anticancer agents, with numerous derivatives exhibiting potent activity against various cancer cell lines.

Molecular Target Identification in Cancer Pathways

A critical aspect of anticancer drug development is the identification of specific molecular targets within cancer signaling pathways. Research into pyridazine derivatives has identified several key targets. One of the most prominent is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov By inhibiting VEGFR-2, certain pyridazine compounds can effectively cut off the tumor's blood supply, leading to growth inhibition. nih.gov

Other identified targets include c-Jun N-terminal kinase (JNK1) and Cyclin-Dependent Kinases (CDKs). The JNK pathway is involved in regulating cell proliferation, apoptosis, and inflammation, and its dysregulation is often observed in cancer. CDKs are key regulators of the cell cycle, and their inhibition by pyridazine derivatives can lead to cell cycle arrest and prevent cancer cell proliferation. tandfonline.com

The table below lists some molecular targets of pyridazine derivatives in cancer pathways.

| Molecular Target | Cancer Pathway | Effect of Inhibition |

| VEGFR-2 | Angiogenesis | Inhibition of tumor blood vessel formation |

| JNK1 | Cell Signaling | Induction of apoptosis, inhibition of proliferation |

| CDK2 | Cell Cycle Regulation | Cell cycle arrest at G1/S phase |

Investigation of Cellular Proliferation Modulation

Pyridazine derivatives have been shown to modulate cellular proliferation through various mechanisms. As mentioned, the inhibition of CDKs can directly halt the progression of the cell cycle, preventing cancer cells from dividing and multiplying. tandfonline.com This often leads to an accumulation of cells in a specific phase of the cell cycle, such as the G1 or G2/M phase.

In addition to cell cycle arrest, some pyridazine compounds can induce apoptosis, or programmed cell death, in cancer cells. This can be achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For example, studies have shown that certain pyridazinone-based diarylurea derivatives can upregulate the expression of the pro-apoptotic gene p53 and downregulate the anti-apoptotic gene Bcl-2. rsc.org This shift in the balance of apoptotic regulators pushes the cancer cell towards self-destruction. The anti-proliferative activity of pyridazinone derivatives has been observed in various cancer cell lines, including breast cancer, non-small cell lung cancer, and colon cancer. rsc.orgnih.gov

Anti-inflammatory Research

The anti-inflammatory properties of pyridazine derivatives have been extensively studied, with many compounds demonstrating significant potential in mitigating inflammatory responses. The primary mechanism underlying the anti-inflammatory activity of many pyridazine-based compounds is the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov

Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2. While COX-2 is the primary target for reducing inflammation, the inhibition of COX-1 can lead to undesirable side effects, particularly gastrointestinal issues. Consequently, there is significant interest in developing selective COX-2 inhibitors. Molecular docking studies have shown that the structural features of certain pyridazine derivatives allow them to bind preferentially to the active site of the COX-2 enzyme. nih.gov This selectivity is often attributed to the ability of the molecule to access a specific side pocket within the COX-2 active site that is not present in COX-1. nih.gov

Research on "this compound" Lacks Specific Public Data for Detailed Biological Activity Analysis

Following an extensive search of scientific literature and databases, it has been determined that detailed, publicly available research data on the specific biological activities of the chemical compound This compound is insufficient to construct an in-depth article according to the requested outline. While the broader class of pyridazine derivatives has been the subject of various pharmacological studies, specific experimental results for this particular compound in the areas of inflammation, neuropharmacology, and virology are not presently available in the public domain.

Investigations into related pyridazine and pyridazinone scaffolds show that these classes of compounds are of significant interest in medicinal chemistry. For instance, various pyridazinone derivatives have been evaluated for their anti-inflammatory properties, with some showing inhibition of enzymes like cyclooxygenase (COX) and modulation of inflammatory pathways such as NF-κB.

In the field of neuropharmacology, certain arylaminopyridazine derivatives have been identified as antagonists of the GABA-A receptor. Research in this area often includes receptor binding assays to determine the affinity and selectivity of these compounds. Furthermore, the neuroprotective potential of various heterocyclic compounds is a robust area of research, with studies focusing on their ability to protect neurons from damage.

The antiviral potential of pyridazine derivatives has also been explored. Such research typically involves screening compounds against a panel of viruses to determine their efficacy and identify their specific viral targets.

However, for the specific compound This compound , the precise data points required to populate the requested article—such as IC50 values for enzyme inhibition, Ki values for receptor binding, and EC50 values for neuroprotective or antiviral activity—could not be located. Scientific research is highly specific, and the biological activity of one derivative cannot be assumed to be identical to another, even within the same chemical family.

Without specific studies on "this compound," any attempt to generate the detailed article as outlined would involve speculation or the misattribution of data from related but distinct compounds. Such an approach would be scientifically unsound and misleading. Therefore, until specific research on the biological activity of "this compound" is published, a detailed and scientifically accurate article focusing solely on this compound as per the requested structure cannot be produced.

Antiviral Research

Mechanistic Analysis of Antiviral Action

The pyridazine structural motif is a key component in various compounds exhibiting significant antiviral properties. nih.govresearchgate.net Research into related derivatives suggests several potential mechanisms by which this compound could exert antiviral effects. A primary avenue of investigation would be its ability to interfere with the viral life cycle.

One plausible mechanism is the inhibition of viral entry into host cells. Another potential mode of action is the disruption of viral replication. Pyridine and pyridazine derivatives have been shown to inhibit critical viral enzymes such as reverse transcriptase and polymerase, which are essential for the replication of viral genetic material. nih.gov A mild inhibitory effect on the enzymes necessary for a virus to complete its replication cycle could lead to a decrease in viral count. nih.govresearchgate.net

Furthermore, some pyridazine compounds are believed to act as virucidal agents by directly interacting with the viral capsid. nih.govresearchgate.net This interaction can alter the capsid's configuration, preventing the virus from binding to host cell receptors or otherwise inactivating the virus. nih.govresearchgate.net Investigating whether this compound can bind to viral capsid proteins and induce conformational changes would be a critical step in understanding its potential antiviral profile.

| Potential Antiviral Mechanism | Description | Target Viruses (Examples for Pyridazine Class) |

| Viral Replication Inhibition | Interferes with viral enzymes like polymerase or reverse transcriptase, halting the synthesis of new viral particles. nih.gov | Hepatitis A Virus (HAV), Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Hepatitis B Virus (HBV). nih.govnih.gov |

| Capsid Binding/Virucidal Effect | Directly binds to the viral capsid, altering its structure and preventing attachment to or entry into host cells. nih.govresearchgate.net | Hepatitis A Virus (HAV). nih.gov |

| Inhibition of Maturation | Blocks the final steps of viral assembly and maturation, resulting in non-infectious virions. nih.gov | Human Immunodeficiency Virus (HIV). nih.gov |

Enzyme Inhibition Studies (General)

The pyridazine core is recognized as a versatile scaffold in medicinal chemistry, known for its presence in compounds that inhibit a wide array of enzymes. nih.govnih.govmdpi.com Derivatives of pyridazine have been successfully developed as inhibitors for enzymes such as cyclooxygenase-2 (COX-2), various kinases, and monoamine oxidases (MAOs). nih.govnih.govmdpi.comrsc.orgnih.gov The unique physicochemical properties of the pyridazine ring, including its ability to act as a hydrogen bond acceptor and engage in dipole interactions, allow it to effectively interact with enzyme active sites. blumberginstitute.org This suggests that this compound could be a candidate for broad-spectrum enzyme screening to identify novel inhibitory activities.

Broad-Spectrum Enzyme Screening Methodologies

To efficiently explore the enzyme inhibition profile of this compound, high-throughput screening (HTS) methodologies are essential. These techniques allow for the rapid testing of the compound against large panels of enzymes.

Initial screening would likely involve a variety of assay formats to detect inhibitory activity. These can be broadly categorized as follows:

Biochemical Assays: These direct assays measure the effect of the compound on purified enzymes. Fluorescence-based assays, such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), are commonly used due to their sensitivity and amenability to automation.

Cell-Based Assays: These assays measure the effect of the compound on enzyme activity within a cellular context. They can provide valuable information on cell permeability and potential off-target effects.

High-Content Screening (HCS): This image-based approach provides multiplexed data, simultaneously measuring multiple parameters of cellular function in response to the compound, which can help to elucidate the mechanism of action.

Modern mass spectrometry techniques have also emerged as powerful tools for broad and rapid screening, bypassing the need for fluorescent labels or specific antibodies.

| Screening Methodology | Principle | Advantages |

| Fluorescence Polarization (FP) | Measures changes in the rotation of a fluorescently labeled molecule upon binding to an enzyme. | Homogeneous assay format, high throughput. |

| FRET Assays | Detects proximity changes between two fluorophores, often used for protease or kinase assays. | Sensitive, applicable to various enzyme classes. |

| Mass Spectrometry (MS) | Directly measures the enzymatic conversion of a substrate to a product without the need for labels. | High speed, reduced sample preparation, broad applicability. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify phenotypic changes in cells. | Provides multi-parametric data, useful for mechanistic insights. |

Specific Enzyme-Ligand Interaction Characterization (e.g., Tyrosinase, Myeloperoxidase)

Tyrosinase: Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis and enzymatic browning. nih.gov Its inhibitors are of great interest in the cosmetic and food industries. nih.gov While direct studies of pyridazine derivatives as tyrosinase inhibitors are not prevalent, related heterocyclic structures like pyrimidines and hydroxypyridinones have demonstrated inhibitory activity. nih.govmdpi.com The mechanism often involves the chelation of the copper ions within the enzyme's active site by the inhibitor molecule. mdpi.com Given the presence of nitrogen atoms in the pyridazine ring, which can coordinate with metal ions, it is plausible that this compound could interact with the tyrosinase active site. Kinetic studies would be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type). nih.gov Molecular docking studies could further elucidate the specific binding interactions between the compound and the enzyme's active site residues. researchgate.net

Myeloperoxidase (MPO): Myeloperoxidase is a heme-containing enzyme found in neutrophils that plays a role in inflammatory processes. nih.gov Inhibition of MPO is a therapeutic strategy for various inflammatory diseases. Research has shown that nitrogen-containing heterocyclic compounds, such as pyrazole (B372694) derivatives, can act as MPO inhibitors. nih.gov The design of these inhibitors often focuses on creating molecules that can fit within the hydrophobic and hydrophilic regions of the MPO active site. nih.gov Investigating the interaction of this compound with MPO would involve enzymatic assays to determine its inhibitory potency (IC50 value) and selectivity. Further studies could explore its ability to inhibit MPO-mediated processes in cellular models, such as the production of hypochlorous acid by neutrophils. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Structural Perturbation Studies

Systematic structural perturbation is a cornerstone of SAR analysis. It involves making deliberate, incremental changes to the molecular structure to map out the chemical space and its relationship to biological activity.

The biological activity of phenoxypyridazine derivatives can be significantly modulated by the nature and position of substituents on both the pyridazine (B1198779) and phenoxy rings. In the case of 3-(4-Bromophenoxy)pyridazine, the bromine atom at the para-position of the phenoxy ring is a key feature. Generally, a halogen substituent like bromine can influence activity through several mechanisms:

Electronic Effects: Bromine is an electron-withdrawing group via induction but electron-donating through resonance. Its net effect can alter the electron density of the phenoxy ring and the ether linkage, potentially influencing binding interactions with a biological target.

Steric Effects: The size of the bromine atom can provide favorable steric interactions or cause steric hindrance within a binding pocket.

Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and its metabolic stability.

A systematic study would involve replacing the bromine with other halogens (F, Cl, I) or with various other functional groups (e.g., methyl, methoxy, nitro, cyano) to probe the electronic, steric, and hydrophobic requirements for activity. However, specific studies performing these systematic variations on the 3-phenoxypyridazine (B2931075) scaffold with a 4-bromo substituent are not documented in the available literature.

Positional isomerism plays a critical role in determining the pharmacological profile of a molecule. For this compound, the activity could be highly sensitive to the location of both the phenoxy group on the pyridazine ring and the bromo group on the phenoxy ring.

Phenoxy Group Position: Moving the phenoxy group from position 3 to positions 4 or 6 of the pyridazine ring would alter the molecule's geometry and the spatial orientation of the phenoxy moiety. This would likely have a profound impact on its ability to fit into a specific receptor binding site.

Bromo Group Position: Shifting the bromine atom from the para- (4) position to the ortho- (2) or meta- (3) positions would change the molecule's dipole moment and the electronic profile of the phenoxy ring. Studies on other classes of compounds have shown that such positional changes can switch a compound from an agonist to an antagonist or significantly alter its potency. researchgate.net For instance, the para-position may allow the bromo group to occupy a specific hydrophobic pocket in a target protein, an interaction that would be lost with meta- or ortho-substitution.

A comprehensive analysis would require the synthesis and biological evaluation of these positional isomers. Currently, there is no available research that compares the activity profiles of these specific isomers of this compound.

Conformational and Stereochemical Requirements for Activity

The three-dimensional arrangement of a molecule (its conformation and stereochemistry) is crucial for its interaction with biological targets. The this compound molecule has conformational flexibility primarily around the C-O-C ether bond. The relative orientation of the pyridazine and bromophenoxy rings is defined by the torsional angles of this bond.

For optimal activity, a specific low-energy conformation might be required to ensure the correct spatial arrangement of key interaction points (e.g., the pyridazine nitrogens, the ether oxygen, and the bromine atom). Computational studies, such as conformational analysis, would be necessary to identify the most stable conformers. These theoretical structures could then be correlated with biological activity data to hypothesize a bioactive conformation. Research providing this level of conformational detail for this compound has not been published.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features required for a molecule to bind to a specific biological target. A pharmacophore model for a series of active compounds based on the this compound scaffold would typically include features such as:

Hydrogen Bond Acceptors (e.g., the pyridazine nitrogen atoms).

Aromatic Rings (the pyridazine and phenoxy rings).

Hydrophobic Features (the bromophenyl group).

Halogen Bond Donors (the bromine atom).

By aligning a set of active and inactive molecules, a 3D pharmacophore model can be generated. This model serves as a template for designing new molecules with potentially improved activity or for virtually screening large compound libraries to find new hits. Without a known biological target and a set of active analogues for this compound, the development of a specific pharmacophore model is not feasible.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be developed for a series of 3-phenoxypyridazine analogues.

These models would generate 3D contour maps indicating regions where modifications to the structure would likely increase or decrease activity. For example, a CoMFA map might show that:

Bulky, electropositive substituents are favored near the 4-position of the phenoxy ring.

Hydrogen bond acceptors are disfavored near the 6-position of the pyridazine ring.

Such predictive models are powerful tools for rational drug design, guiding the synthesis of more potent compounds. However, the development of these models requires a substantial dataset of structurally related compounds with measured biological activities. As no such dataset is available for this compound and its close analogues, no specific predictive models have been reported.

Advanced Applications in Chemical Research

Role as Chemical Probes in Biological Systems

Pyridazine (B1198779) derivatives have emerged as versatile platforms for the development of chemical probes for biological imaging and sensing. Their utility stems from their unique photophysical properties, which can be finely tuned through chemical modification. These probes are instrumental in visualizing and quantifying biological molecules and processes in living systems, offering insights into cellular function and disease mechanisms.

Recent advancements have seen the development of pyridazine-based fluorescent probes that exhibit changes in their emission properties in response to specific biological stimuli. For instance, some pyridazine derivatives display "turn-on" fluorescence upon exposure to acidic environments, a phenomenon attributed to the protonation of the pyridazine ring. This property has been harnessed to create probes that can visualize acidic organelles within cells, such as lysosomes. acs.org

Furthermore, the design of bioorthogonally activated probes incorporating pyridazine structures allows for precise fluorescence imaging. rsc.org These probes can react with specific target molecules within a cell, leading to a significant increase in fluorescence and enabling wash-free imaging. rsc.org The reaction products, which are pyridazine derivatives, often exhibit large Stokes shifts and high quantum yields, enhancing their performance as imaging agents. rsc.org The ability to modulate the emission wavelength by altering the electronic properties of the pyridazine core and its substituents allows for the development of multicolor imaging probes. rsc.org

Table 1: Examples of Pyridazine-Based Fluorescent Probes

| Probe Type | Analyte/Stimulus | Principle of Detection | Reference |

| D–A type 1,2-pyridiazine derivative | Acidity (H+) | Turn-on fluorescence upon protonation | acs.org |

| Bioorthogonally activated pyridazine | Specific biomolecules | In situ formation of fluorescent pyridazine derivative | rsc.org |

Utilization in Materials Science Research (e.g., Optoelectronics)

The field of materials science has seen a growing interest in pyridazine-cored materials for optoelectronic applications. rsc.org Their distinctive electronic characteristics, coupled with their structural versatility, make them promising candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic devices (OPVs). rsc.org The electron-accepting nature of the pyridazine ring is particularly beneficial in the design of donor-acceptor (D-A) type materials, which are crucial for efficient charge transfer processes in these devices. nih.gov

Pyridazine derivatives have been successfully employed as host materials and emitters in OLEDs. nih.gov For instance, derivatives combining a pyridazine acceptor with phenoxazine (B87303) and 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor moieties have been shown to exhibit thermally activated delayed fluorescence (TADF). nih.gov This property allows for the efficient harvesting of triplet excitons, leading to high internal quantum efficiencies in OLEDs. nih.gov These materials are characterized by high thermal stability, with decomposition temperatures often exceeding 300°C, a critical factor for device longevity. nih.gov

The structural modifiability of pyridazines allows for the fine-tuning of their optoelectronic properties. rsc.org By altering the substituents on the pyridazine core, researchers can control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and charge transport characteristics of the material. nih.gov

Table 2: Properties of Selected Pyridazine-Based Optoelectronic Materials

| Compound | Application | Key Property | Reference |

| Pyridazine-phenoxazine derivative | OLED Emitter | Thermally Activated Delayed Fluorescence (TADF) | nih.gov |

| Pyridazine-9,9-dimethyl-9,10-dihydroacridine derivative | OLED Emitter | Thermally Activated Delayed Fluorescence (TADF), Glass Forming | nih.gov |

While the potential for 3-(4-Bromophenoxy)pyridazine in this area is conceivable, specific research on its application in optoelectronics has not been reported.

Catalytic Applications of Related Pyridazine Complexes

In the realm of catalysis, pyridazine-based ligands have been extensively used to synthesize transition metal complexes with diverse catalytic activities. researchgate.net The nitrogen atoms of the pyridazine ring can coordinate to metal centers, forming stable complexes that can catalyze a variety of organic transformations. researchgate.net The electronic properties of the pyridazine ligand, which can be modulated by substituents, play a crucial role in influencing the catalytic activity and selectivity of the metal complex.

Transition metal complexes featuring pyridazine-based ligands have been investigated for their catalytic activity in C-H activation reactions, which are fundamental processes in organic synthesis. researchgate.net For example, copper(II) complexes of certain pyridazine derivatives have shown notable activity in the activation of allylic and benzylic C-H bonds. researchgate.net

Furthermore, pyridazine-containing ligands have been employed in the development of catalysts for hydrogenation reactions. Pyrazine-based PNP pincer ligands, which are structurally related to pyridazine systems, have been used to create iron and iridium complexes that are active in the hydrogenation of carbon dioxide. acs.org The catalytic cycle in these systems can involve the dearomatization and rearomatization of the heterocyclic core, highlighting the active role of the ligand in the catalytic process. acs.org

Table 3: Catalytic Applications of Pyridazine and Related Heterocyclic Complexes

| Ligand Type | Metal Center | Catalytic Reaction | Reference |

| Pyridazine-based Schiff base | Copper(II) | Allylic and benzylic C-H activation | researchgate.net |

| Pyrazine-based PNP pincer | Iron, Iridium | CO2 hydrogenation | acs.org |

It is important to emphasize that these examples involve pyridazine derivatives as ligands in metal complexes, and there is no specific information available on the catalytic applications of complexes derived from this compound.

Future Perspectives and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

The landscape of drug discovery is being reshaped by artificial intelligence (AI) and machine learning (ML), which offer powerful tools to accelerate the identification and optimization of new drug candidates. For a molecule like 3-(4-Bromophenoxy)pyridazine, these computational approaches open up several avenues for future research.

Predictive Modeling and Virtual Screening: AI algorithms can be trained on large datasets of known compounds to predict the physicochemical and biological properties of new molecules. In the context of this compound, AI can be used to:

Forecast ADMET Properties: Predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, a crucial step in early-stage drug development to filter out compounds likely to fail in later stages.

Identify Potential Biological Targets: Utilize virtual screening and molecular docking simulations to test the binding affinity of this compound against vast libraries of biological targets, such as enzymes and receptors. nih.govnih.gov This can rapidly generate hypotheses about its mechanism of action and identify potential therapeutic applications. For instance, virtual screening has been successfully applied to other pyridazine (B1198779) derivatives to predict their binding to targets like the voltage-gated sodium channel receptor, which is relevant for anticonvulsant activity. jocpr.com

Generative Chemistry and Lead Optimization: Beyond prediction, generative AI models can design novel derivatives of this compound with optimized properties. By using the core structure as a starting point, these models can suggest modifications to the bromophenoxy group or the pyridazine ring to enhance target affinity, improve selectivity, or fine-tune pharmacokinetic parameters. This data-driven approach can significantly reduce the time and resources required for the traditional design-make-test-analyze cycle in medicinal chemistry.

Exploration of Novel Biological Targets

The pyridazine heterocycle is recognized for its ability to engage in robust hydrogen-bonding interactions with protein targets, a key feature in molecular recognition. nih.govblumberginstitute.org This inherent property, combined with the specific structural characteristics of the 4-bromophenoxy moiety, suggests that this compound could be active against a range of novel biological targets.

Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects. jocpr.com Furthermore, approved drugs containing the pyridazine scaffold target a variety of proteins, such as monoamine oxidase (MAO), tyrosine kinases, and G protein-coupled receptors (GPCRs). nih.gov

Future research could focus on screening this compound against emerging and underexplored therapeutic targets, including:

Kinase Inhibitors: Many kinase inhibitors feature heterocyclic scaffolds. The pyridazine core could serve as a hinge-binding motif, while the bromophenoxy group could be tailored to occupy the hydrophobic pocket of various kinases implicated in cancer or inflammatory diseases.

Neurodegenerative Disease Targets: The structural features of the compound make it a candidate for targets involved in neurodegeneration. Its potential to cross the blood-brain barrier could be evaluated, opening possibilities for targeting enzymes like BACE1 or kinases involved in Alzheimer's or Parkinson's disease.

Epigenetic Targets: Exploring the inhibitory potential of this compound against enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, could uncover new therapeutic uses in oncology.

Development of Multi-Target Directed Ligands

Complex multifactorial diseases like cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. The development of Multi-Target Directed Ligands (MTDLs)—single molecules designed to interact with two or more targets simultaneously—is a promising therapeutic strategy for such conditions. The pyridazine scaffold is an attractive core for designing MTDLs. nih.gov

The structure of this compound offers a versatile template for creating MTDLs. The pyridazine ring can act as an anchor for one biological target, while the 4-bromophenoxy portion can be functionalized or replaced with other pharmacophores to engage a second target. For example, in the context of Alzheimer's disease, researchers have successfully designed MTDLs by linking different heterocyclic scaffolds. frontiersin.orgnih.gov Following this strategy, the this compound framework could be elaborated by incorporating a moiety known to inhibit amyloid-beta aggregation, while retaining the core's potential interaction with cholinesterases, thereby addressing two key pathologies of the disease. This approach has been explored with pyridazinone-based structures that dually target GPCRs and cholinesterases. nih.gov

Sustainable Synthesis and Biorefinery Applications

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research into the synthesis of this compound will likely focus on more sustainable methodologies.

Green Synthetic Routes: Traditional methods for synthesizing heterocyclic compounds can involve harsh reagents and solvents. Emerging sustainable alternatives that could be applied to this molecule include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption while increasing product yields, and has been successfully applied to the synthesis of pyridazine derivatives. nih.gov

Metal-Free Catalysis: Developing synthetic routes that avoid heavy metal catalysts is a key goal of green chemistry. Metal-free protocols, such as aza-Diels-Alder reactions, have been developed for pyridazine synthesis and offer a more sustainable alternative. organic-chemistry.org

Solventless Reactions and Safer Solvents: Performing reactions in the absence of solvents or using environmentally benign solvents like ionic liquids can significantly reduce the environmental impact of chemical synthesis. rasayanjournal.co.in

Biorefinery Integration: Looking further into the future, the concept of a biorefinery—where renewable biomass is converted into chemicals, fuels, and materials—offers a long-term vision for sustainable chemical production. mdpi.com While currently speculative, platform chemicals derived from lignocellulosic biomass could one day serve as the starting materials for synthesizing the aromatic precursors of this compound. This would represent a significant step towards a circular economy in the pharmaceutical sector, moving away from a reliance on petrochemical feedstocks.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Bromophenoxy)pyridazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-bromophenol derivatives and pyridazine precursors. Key steps include:

- Cyclization : Formation of the pyridazine ring via thermal or catalytic conditions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .

- Temperature Control : Reactions often require temperatures between 80–120°C to avoid side products like dehalogenated byproducts .

Optimization can employ Design of Experiments (DoE) to balance yield and purity, with monitoring via HPLC or TLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Chromatography : HPLC (C18 column, methanol/water mobile phase) for purity assessment (>95% recommended for pharmacological studies) .

- Spectroscopy :

- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic proton shifts at δ 7.2–8.1 ppm for bromophenyl groups) .

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 293.03 for C10H8BrN2O) .

- Elemental Analysis : Match calculated vs. observed C/H/N ratios (±0.4% tolerance) .

Q. What analytical techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles to confirm spatial arrangement .

- FT-IR : Identify functional groups (e.g., C-O-C stretch at 1240–1270 cm⁻¹ for the ether linkage) .

- UV-Vis : Monitor π→π* transitions (λmax ~260 nm) for electronic structure validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions) for this compound derivatives?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to simulate NMR chemical shifts (B3LYP/6-311+G(d,p) basis set). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- Dynamic NMR : Perform variable-temperature studies to detect slow equilibration between rotamers .

- Cross-Validation : Compare with structurally analogous compounds (e.g., 3-(4-chlorophenoxy)pyridazine) to isolate electronic vs. steric contributions .

Q. What strategies improve the solubility and bioavailability of this compound in pharmacological studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance lipophilicity .

- Co-solvency : Use PEG-400 or cyclodextrin-based systems to increase aqueous solubility without chemical modification .

- Salt Formation : Prepare hydrochloride or mesylate salts, which improve dissolution rates (e.g., 1.5-fold increase in PBS buffer) .

Q. What computational methods are effective in modeling the electronic properties of this compound?

- Methodological Answer :

- Molecular Orbital Analysis : HOMO-LUMO gaps (~4.2 eV) calculated via DFT predict reactivity toward electrophiles .

- Docking Studies : AutoDock Vina can simulate binding to biological targets (e.g., kinase enzymes) using PyMOL for visualization .

- QSPR Models : Correlate Hammett σ values of substituents with biological activity (R² >0.85 for cytotoxicity assays) .

Q. How to design structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer :

- Substitution Patterns : Systematically vary the bromine position (para vs. meta) and pyridazine substituents (e.g., methyl, methoxy) .

- Biological Assays : Test against target enzymes (IC50 determinations) and compare with control compounds (e.g., staurosporine for kinase inhibition) .

- Data Analysis : Use multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing activity .

Q. What are common side reactions during the synthesis of this compound, and how can they be minimized?

- Methodological Answer :

- Debromination : Occurs under excessive heating; mitigate by using inert atmospheres (N2/Ar) and lower temperatures (<100°C) .

- Oxidative Byproducts : Add antioxidants (e.g., BHT) or reduce reaction time to prevent quinone formation .

- Column Chromatography : Employ gradient elution (hexane → ethyl acetate) to separate unreacted phenol precursors .

Q. How to validate the crystallographic data of this compound complexes?

- Methodological Answer :

Q. What environmental factors influence the stability of this compound in storage?

- Methodological Answer :

- Light Sensitivity : Store in amber vials to prevent photodegradation (t1/2 reduced by 40% under UV exposure) .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ether linkage (≥90% purity maintained at RH <30%) .

- Temperature : Long-term stability tested at –20°C; avoid freeze-thaw cycles to prevent crystallization issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.